Bisphenol F diglycidyl ether

Catalog No.
S560735
CAS No.
2095-03-6
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol F diglycidyl ether

CAS Number

2095-03-6

Product Name

Bisphenol F diglycidyl ether

IUPAC Name

2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h1-8,18-19H,9-13H2

InChI Key

XUCHXOAWJMEFLF-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4

Synonyms

4,4’-Methylenebisphenol diglycidyl ether; Bis(4-glycidyloxyphenyl)methane; Bis(4-hydroxyphenyl)methane Diglycidyl Ether; Bis(4-glycidyloxyphenyl)methane; Diphenylolmethane diglycidyl ether; para-para-BFDGE; 2,2’-[Methylenebis(4,1-phenyleneoxymethylen

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4

Synthesis and Characterization:

BFDGE is a small molecule synthesized from Bisphenol F (BPF) and epichlorohydrin through a two-step reaction. Research efforts have been directed towards improving the efficiency and sustainability of BFDGE synthesis. For instance, studies have explored the use of ionic liquids as catalysts to reduce reaction times and environmental impact []. Characterization of BFDGE is crucial for understanding its properties and potential applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm its structure and purity [].

Polymer Precursor and Crosslinking Agent:

BFDGE is primarily used as a precursor for the synthesis of various epoxy resins. The reactive epoxy groups (glycidyl groups) in its structure readily undergo ring-opening polymerization, forming crosslinked networks upon curing. This property makes BFDGE valuable in the development of advanced materials with diverse functionalities. Research explores BFDGE-based epoxy resins for various applications, including coatings, adhesives, composites, and electronic materials [, ].

Biomedical Applications:

Emerging research investigates the potential of BFDGE in the field of biomedicine. Studies have explored its use as a component in the development of drug delivery systems and biocompatible materials for tissue engineering [, ]. However, concerns regarding the potential health effects of BFDGE and its derivatives, including potential endocrine disruption, necessitate further research and cautious evaluation before widespread biomedical applications [].

Environmental Considerations:

BFDGE is listed as a substance of very high concern (SVHC) by the European Union due to its potential for environmental persistence and endocrine disruption. Research efforts are underway to develop alternative materials with similar functionalities but lower environmental impact []. Additionally, studies are investigating the degradation pathways and environmental fate of BFDGE to understand its potential risks and develop effective mitigation strategies [].

Bisphenol F diglycidyl ether is a chemical compound with the molecular formula C19H20O4 and a molecular weight of approximately 312.36 g/mol. It is categorized as an aromatic ether and an epoxide, derived from bisphenol F. This compound is primarily utilized as a precursor in the manufacture of epoxy resins, which are known for their strong adhesive properties and resistance to environmental degradation. Bisphenol F diglycidyl ether is often found in coatings for food cans and other applications requiring durable materials . The compound exists as a clear, colorless oil and is recognized for its stability and versatility in various industrial applications.

BFDGE can pose several safety hazards:

  • Skin Irritation: Contact with BFDGE can cause skin irritation, dermatitis, and allergic reactions [].
  • Eye Irritation: Exposure to BFDGE vapors or splashes can irritate the eyes [].
  • Respiratory Irritation: Inhalation of BFDGE vapors can irritate the respiratory tract [].
  • Aquatic Toxicity: BFDGE can be toxic to aquatic organisms [].

The chemical behavior of bisphenol F diglycidyl ether is characterized by its epoxide groups, which can undergo ring-opening reactions. These reactions typically involve nucleophiles attacking the epoxide, leading to the formation of hydroxyl groups. This property makes bisphenol F diglycidyl ether suitable for cross-linking in epoxy formulations, enhancing the mechanical properties of the final product. Additionally, it can react with amines and other curing agents to form thermosetting polymers .

Bisphenol F diglycidyl ether can be synthesized through several methods:

  • Epoxidation of Bisphenol F: The most common method involves the reaction of bisphenol F with epichlorohydrin in the presence of a base catalyst. This process results in the formation of the diglycidyl ether.
  • Direct Glycidylation: Another approach includes treating bisphenol F with glycidol under acidic or basic conditions, which also yields bisphenol F diglycidyl ether.
  • Polymerization: In some cases, polymerization techniques are employed to produce oligomeric forms of bisphenol F diglycidyl ether for specific applications .

Bisphenol F diglycidyl ether has a wide array of applications:

  • Epoxy Resins: It is predominantly used as a key component in epoxy resins, which are utilized in coatings, adhesives, and composite materials.
  • Food Packaging: The compound is employed in coatings for food cans due to its resistance to moisture and chemicals.
  • Electrical Insulation: Its excellent insulating properties make it suitable for electrical applications.
  • Construction Materials: Used in flooring and structural materials due to its durability and strength .

Interaction studies involving bisphenol F diglycidyl ether have revealed its potential effects on human health and the environment. Research indicates that this compound can lead to skin irritation and sensitization upon contact. Additionally, studies have suggested that it may interact with endocrine pathways, raising concerns about its safety in consumer products . Investigations into its environmental impact have also highlighted its persistence and potential bioaccumulation.

Several compounds share structural similarities with bisphenol F diglycidyl ether. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
Bisphenol A diglycidyl etherC21H22O4More widely studied; known for endocrine-disrupting effects.
Bisphenol S diglycidyl etherC18H18O4Less toxic than bisphenol A; used in similar applications.
Bisphenol E diglycidyl etherC19H20O4Similar structure; less commonly used than bisphenol A or F.

Uniqueness of Bisphenol F Diglycidyl Ether:

  • Compared to bisphenol A diglycidyl ether, bisphenol F diglycidyl ether exhibits lower toxicity and reduced allergenic potential.
  • It has better thermal stability than some other glycidyl ethers, making it preferable for high-performance applications.

XLogP3

3.2

UNII

V3625OQU1K

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 53 of 56 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (71.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (71.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (28.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2095-03-6

Wikipedia

Bis(4-glycidyloxyphenyl)methane

Dates

Modify: 2023-08-15

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